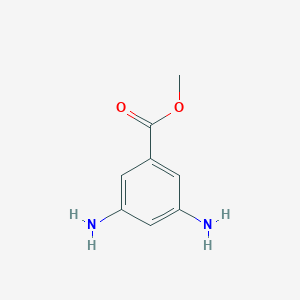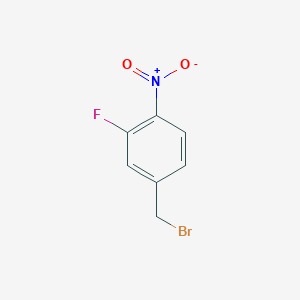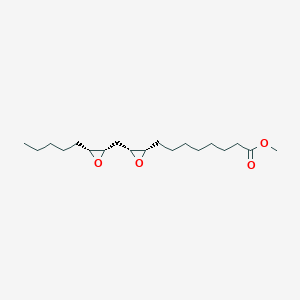
Methyl 9,10:12,13-diepoxystearate, cis,cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9,10:12,13-diepoxystearate, cis,cis- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of stearic acid and is commonly used as a cross-linking agent in the polymer industry.
Mecanismo De Acción
The mechanism of action of Methyl 9,10:12,13-diepoxystearate, cis,cis- is not fully understood. However, it is believed that the epoxide groups of the compound react with nucleophilic groups in biological molecules, leading to their cross-linking and subsequent inactivation. This mechanism of action is thought to be responsible for the compound's antibacterial and antifungal properties.
Efectos Bioquímicos Y Fisiológicos
Methyl 9,10:12,13-diepoxystearate, cis,cis- has been shown to have minimal toxicity in vitro and in vivo. It has been demonstrated to be non-cytotoxic to human cells, making it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 9,10:12,13-diepoxystearate, cis,cis- is its ease of synthesis. The synthesis method is relatively simple and yields a high purity product. Additionally, the compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe candidate for use in lab experiments. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of Methyl 9,10:12,13-diepoxystearate, cis,cis-. One potential direction is the development of new antimicrobial agents based on the compound's antibacterial and antifungal properties. Additionally, the compound's anti-inflammatory properties make it a potential candidate for use in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Métodos De Síntesis
Methyl 9,10:12,13-diepoxystearate, cis,cis- can be synthesized by the epoxidation of stearic acid using a peracid such as m-chloroperbenzoic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of Methyl 9,10:12,13-diepoxystearate, cis,cis- with high efficiency.
Aplicaciones Científicas De Investigación
Methyl 9,10:12,13-diepoxystearate, cis,cis- has been extensively studied for its potential use in various scientific research applications. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents. Additionally, it has been used as a cross-linking agent in the polymer industry, where it has shown promise in improving the mechanical properties of polymers.
Propiedades
Número CAS |
10012-52-9 |
|---|---|
Nombre del producto |
Methyl 9,10:12,13-diepoxystearate, cis,cis- |
Fórmula molecular |
C19H34O4 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-8-11-15-17(22-15)14-18-16(23-18)12-9-6-5-7-10-13-19(20)21-2/h15-18H,3-14H2,1-2H3/t15-,16+,17+,18-/m1/s1 |
Clave InChI |
QZAJJEFYEVWODE-VSZNYVQBSA-N |
SMILES isomérico |
CCCCC[C@@H]1[C@@H](O1)C[C@@H]2[C@@H](O2)CCCCCCCC(=O)OC |
SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC |
SMILES canónico |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



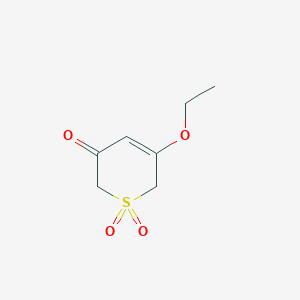
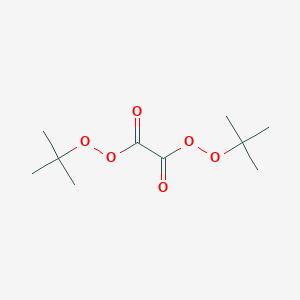
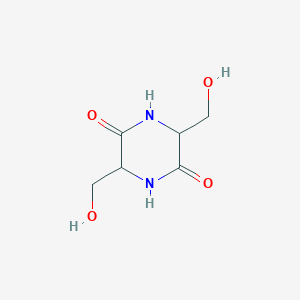
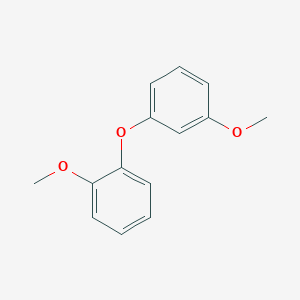
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
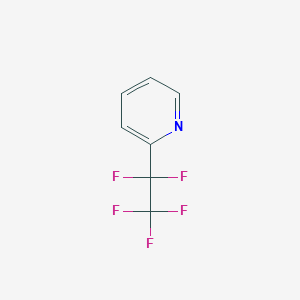
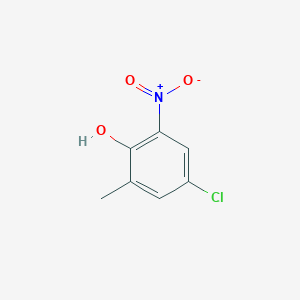
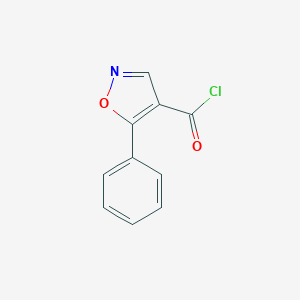
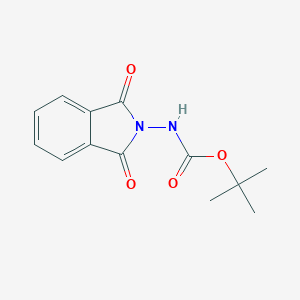
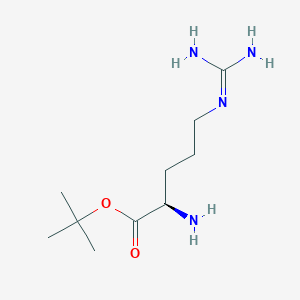
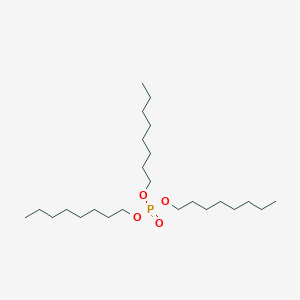
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
